molecular formula C19H21NO3 B267033 N-[2-(allyloxy)phenyl]-3-isopropoxybenzamide

N-[2-(allyloxy)phenyl]-3-isopropoxybenzamide

Cat. No. B267033
M. Wt: 311.4 g/mol
InChI Key: UQUJFEPVMVBORA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(allyloxy)phenyl]-3-isopropoxybenzamide, also known as GW 501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in the field of sports medicine, cardiovascular health, and cancer research. This compound belongs to a class of drugs called PPAR agonists, which are known to regulate gene expression and metabolism.

Mechanism of Action

N-[2-(allyloxy)phenyl]-3-isopropoxybenzamide 501516 works by activating the PPAR-delta pathway, which regulates the expression of genes involved in lipid metabolism and energy production. This compound also increases the expression of genes involved in muscle fiber type switching, leading to an increase in slow-twitch muscle fibers and improved endurance.
Biochemical and Physiological Effects:
N-[2-(allyloxy)phenyl]-3-isopropoxybenzamide 501516 has been shown to improve endurance and physical performance in animal models and human trials. This compound also increases the oxidation of fatty acids and reduces the accumulation of triglycerides in muscle tissue. Additionally, N-[2-(allyloxy)phenyl]-3-isopropoxybenzamide 501516 has been shown to reduce inflammation and improve insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[2-(allyloxy)phenyl]-3-isopropoxybenzamide 501516 in lab experiments is its ability to improve endurance and physical performance in animal models, which can be useful for studying the effects of exercise on various physiological parameters. However, the use of N-[2-(allyloxy)phenyl]-3-isopropoxybenzamide 501516 in lab experiments is limited by its potential side effects, including an increased risk of cancer and liver damage.

Future Directions

There are several potential future directions for research on N-[2-(allyloxy)phenyl]-3-isopropoxybenzamide 501516, including:
1. Investigating the effects of N-[2-(allyloxy)phenyl]-3-isopropoxybenzamide 501516 on cardiovascular health and disease prevention.
2. Studying the potential use of N-[2-(allyloxy)phenyl]-3-isopropoxybenzamide 501516 in cancer research and treatment.
3. Exploring the effects of N-[2-(allyloxy)phenyl]-3-isopropoxybenzamide 501516 on metabolic disorders such as diabetes and obesity.
4. Investigating the potential side effects of N-[2-(allyloxy)phenyl]-3-isopropoxybenzamide 501516 and developing safer alternatives.
5. Studying the effects of N-[2-(allyloxy)phenyl]-3-isopropoxybenzamide 501516 on muscle fiber type switching and muscle regeneration.

Synthesis Methods

The synthesis of N-[2-(allyloxy)phenyl]-3-isopropoxybenzamide 501516 involves the reaction of 3-isopropoxybenzoyl chloride with 2-(allyloxy)aniline in the presence of a base, followed by purification using column chromatography. The yield of this synthesis method is approximately 30-40%.

Scientific Research Applications

N-[2-(allyloxy)phenyl]-3-isopropoxybenzamide 501516 has been extensively studied for its potential applications in improving endurance and physical performance in athletes. This compound has been shown to activate the PPAR-delta pathway, which enhances the metabolism of fatty acids and improves muscle endurance. Additionally, N-[2-(allyloxy)phenyl]-3-isopropoxybenzamide 501516 has been investigated for its potential use in the treatment of metabolic disorders such as diabetes and obesity.

properties

Product Name

N-[2-(allyloxy)phenyl]-3-isopropoxybenzamide

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

3-propan-2-yloxy-N-(2-prop-2-enoxyphenyl)benzamide

InChI

InChI=1S/C19H21NO3/c1-4-12-22-18-11-6-5-10-17(18)20-19(21)15-8-7-9-16(13-15)23-14(2)3/h4-11,13-14H,1,12H2,2-3H3,(H,20,21)

InChI Key

UQUJFEPVMVBORA-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OCC=C

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.